5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol is an organic compound that features a furan ring attached to a benzene ring through a sulfanyl (thioether) linkage This compound is notable for its unique structural properties, which combine the reactivity of the furan ring with the stability of the benzene ring
Preparation Methods
The synthesis of 5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol typically involves the reaction of a furan derivative with a benzene derivative under specific conditions. One common method involves the use of a thiol group to link the furan and benzene rings. The reaction conditions often include the use of a base to deprotonate the thiol group, facilitating the nucleophilic attack on the benzene ring. Industrial production methods may involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or further to a hydrocarbon.
Scientific Research Applications
5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in π-π interactions, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar compounds include other furan derivatives and benzene derivatives with sulfanyl linkages. For example:
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid: Similar structure but with a carboxylic acid group instead of hydroxyl groups.
5-Furan-2yl[1,3,4]oxadiazole-2-thiol: Contains an oxadiazole ring instead of a benzene ring. These compounds share some reactivity and applications but differ in their specific interactions and stability, highlighting the uniqueness of 5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol.
Properties
CAS No. |
923267-63-4 |
---|---|
Molecular Formula |
C11H10O4S |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
5-(furan-2-ylmethylsulfanyl)benzene-1,2,4-triol |
InChI |
InChI=1S/C11H10O4S/c12-8-4-10(14)11(5-9(8)13)16-6-7-2-1-3-15-7/h1-5,12-14H,6H2 |
InChI Key |
NSKBJVUVTOBWEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CSC2=C(C=C(C(=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.